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Decyl isooctyl phthalate - 53363-96-5

Decyl isooctyl phthalate

Catalog Number: EVT-13903432
CAS Number: 53363-96-5
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol
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Product Introduction

Overview

Decyl isooctyl phthalate is a chemical compound classified under the category of phthalate esters, which are primarily utilized as plasticizers to enhance the flexibility, transparency, and durability of plastics. This compound is synthesized from phthalic anhydride and a mixture of decyl and isooctyl alcohols. Phthalates, including decyl isooctyl phthalate, are essential in various industrial applications, particularly in the production of polyvinyl chloride (PVC) products and other vinyl materials .

Source

Decyl isooctyl phthalate is derived from the esterification reaction between phthalic anhydride and alcohols. Phthalic anhydride serves as the acid component, while decyl alcohol and isooctyl alcohol contribute the alkyl groups necessary for forming the ester linkages. The synthesis process typically involves high-temperature reactions with catalysts to facilitate the formation of the desired ester .

Classification

Decyl isooctyl phthalate falls under the broader classification of phthalates, which are known for their role as plasticizers. They are categorized as high molecular weight phthalates, which are generally less volatile and have lower toxicity compared to their low molecular weight counterparts. This classification impacts their regulatory status and potential health effects .

Synthesis Analysis

Methods

The synthesis of decyl isooctyl phthalate involves two main steps: single-esterification and double-esterification.

  1. Single-Esterification: In this initial step, a mixture of decyl alcohol and isooctyl alcohol is reacted with phthalic anhydride in a reactor under nitrogen atmosphere. The molar ratio of alcohol to phthalic anhydride typically ranges from 2.1:1 to 3.0:1. The reaction temperature is maintained at 140–150 °C for about 10 minutes to ensure complete conversion of the reactants into a monoester.
  2. Double-Esterification: Following single-esterification, the reaction mixture is further heated to 180 °C, where a catalyst such as titanium isopropyl propionate is added. The temperature is then raised to between 190 °C and 240 °C for an additional 3 to 6 hours to facilitate the formation of the diester product .

Technical Details

The use of high temperatures and specific catalysts is crucial for optimizing yield and purity in the synthesis of decyl isooctyl phthalate. The entire process must be conducted under controlled conditions to prevent degradation or unwanted side reactions.

Molecular Structure Analysis

Structure

Decyl isooctyl phthalate has a complex molecular structure characterized by two long alkyl chains attached to a phthalate backbone. Its chemical formula can be represented as C26H42O4C_{26}H_{42}O_{4} with a molecular weight of approximately 418.6093 g/mol .

Data

  • IUPAC Name: 1-decyl 2-(6-methylheptyl) phthalate
  • CAS Number: Not specifically listed but falls under similar classifications as other diesters.
  • Molecular Structure: The structure features two ester functional groups connected to a benzene ring with two carboxylic acid moieties .
Chemical Reactions Analysis

Reactions

Decyl isooctyl phthalate primarily undergoes esterification reactions during its synthesis. Additionally, it can participate in hydrolysis under acidic or basic conditions, leading to the regeneration of phthalic acid and corresponding alcohols.

Technical Details

Mechanism of Action

Process

The mechanism by which decyl isooctyl phthalate acts as a plasticizer involves its integration into polymer matrices such as polyvinyl chloride. When heated above the glass transition temperature of PVC, decyl isooctyl phthalate molecules interact with the polymer chains through polar interactions between their carbonyl groups and positively charged areas on the polymer chains.

Data

These interactions reduce intermolecular forces within the polymer matrix, allowing for increased flexibility and workability upon cooling. This mechanism has been extensively studied since the 1960s and remains fundamental in understanding how plasticizers enhance material properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Density: Approximately 0.97 g cm30.97\text{ g cm}^3
  • Melting Point: Approximately 50 C-50\text{ C}
  • Boiling Point: Greater than 400 C400\text{ C}
  • Solubility: Low water solubility (approximately 0.28 mg L0.28\text{ mg L} at 25 C25\text{ C}) but high oil solubility .

Chemical Properties

  • Vapor Pressure: Very low (<5×107 mmHg<5\times 10^{-7}\text{ mmHg} at 25 C25\text{ C})
  • Flash Point: Approximately 240 C240\text{ C}
  • Partition Coefficient (log Pow): Ranges between 33 and 44, indicating hydrophobic characteristics .
Applications

Decyl isooctyl phthalate finds extensive use across various scientific and industrial applications:

  • Plasticizer in Polyvinyl Chloride Products: Enhances flexibility and durability in PVC formulations.
  • Lubricant Additive: Used in formulations requiring improved lubrication properties.
  • Coatings and Sealants: Provides better adhesion and flexibility in coatings for various substrates.
  • Toys and Consumer Products: Often found in children's toys due to its properties that enhance safety and usability .
Synthesis Methodologies and Catalytic Innovations

Esterification Pathway Optimization for DIP Production

Diisodecyl phthalate (DIDP) is synthesized via a two-step esterification process. First, phthalic anhydride undergoes rapid monoesterification with isodecanol under mild conditions (140–150°C) without catalysts, forming mono-isodecyl phthalate. This step is irreversible and exothermic, achieving near-complete conversion within 10 minutes. The subsequent diesterification is rate-limiting and equilibrium-controlled, requiring catalytic intervention to proceed efficiently. Key optimization parameters include:

  • Alcohol/Anhydride Molar Ratio: A stoichiometric excess of isodecanol (2.5:1 to 2.7:1) shifts equilibrium toward diester formation while minimizing residual acid content [1].
  • Reaction Temperature: Diesterification requires elevated temperatures (210–230°C) to overcome kinetic barriers and facilitate water removal [1].
  • Water Removal: Efficient dehydration via vacuum stripping or azeotropic distillation prevents hydrolysis and accelerates reaction kinetics.

Table 1: Impact of Isodecanol Ratio on DIDP Yield

Molar Ratio (Alcohol:Anhydride)Reaction Time (h)Ester Content (%)Color (APHA)
2.1:16.098.240
2.5:14.599.525
3.0:14.099.720

Titanium-Based Catalytic Systems in Diesterification Reactions

Titanium catalysts dominate industrial DIDP synthesis due to their high activity, selectivity, and reusability. Titanium(IV) isopropoxide (Ti(OiPr)₄) is particularly effective at low loadings (0.05–0.3 wt% relative to reactants), enabling >99% diester conversion under optimized conditions [1]. Advantages over conventional acids (e.g., H₂SO₄) include:

  • Reduced Side Reactions: Minimal etherification or dehydration of alcohols, preserving reagent integrity.
  • Non-Corrosive Nature: Compatibility with standard stainless-steel reactors, lowering capital costs.
  • Thermal Stability: Maintains activity at temperatures up to 240°C, critical for viscous reaction mixtures.Catalyst recovery remains challenging due to hydrolysis sensitivity, necessitating moisture-free environments during post-reaction processing [1] [6].

Table 2: Performance of Titanium Catalysts in DIDP Synthesis

Catalyst Loading (wt%)Reaction Temp (°C)Conversion (%)Selectivity (%)
0.0221094.598.1
0.1023099.299.6
0.3023099.899.5

Nitrogen Atmosphere Effects on Reaction Kinetics and Yield Enhancement

Purging reactors with inert nitrogen significantly enhances DIDP quality and yield by:

  • Inhibiting Oxidation: Prevents thermal degradation of isodecanol and phthalate intermediates, reducing colored byproducts. DIDP produced under N₂ exhibits APHA color values of 10–30, versus 50–80 in air-exposed reactions [1].
  • Accelerating Dehydration: Facilitates water removal by lowering partial pressure of O₂ and H₂O vapor.
  • Improving Catalyst Longevity: Shields Ti-catalysts from deactivation via oxidation or moisture absorption.Continuous N₂ sparging during diesterification increases reaction rates by 15–20% compared to batch purging alone, enabling shorter cycle times [1].

Comparative Analysis of Batch vs. Continuous Flow Synthesis Approaches

Batch Reactors dominate existing DIDP production, offering flexibility for multi-step reactions and compatibility with high-viscosity mixtures. However, they suffer from:

  • Scalability Limitations: Heat/mass transfer inefficiencies at large volumes increase processing time by 30–50% [3].
  • Batch-to-Batch Variability: Inhomogeneous mixing leads to ester content fluctuations (±1.5%).

Continuous Flow Systems (e.g., microreactors or tubular designs) offer compelling advantages:

  • Enhanced Heat Transfer: High surface-to-volume ratios enable precise temperature control for exothermic diesterification, minimizing local hot spots.
  • Reduced Residence Times: 50–70% shorter reaction times compared to batch due to improved mass transfer [8].
  • Easier Scale-Up: Throughput increases linearly with reactor length or parallel units, avoiding re-engineering.

Table 3: Batch vs. Continuous Flow Performance for DIDP Synthesis

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time4–6 h1–2 h
Temperature Control±5°C±1°C
Product Consistency (ester)98.5–99.5%99.7–99.9%
Energy ConsumptionHighModerate

Despite these benefits, flow systems face challenges with high-viscosity DIDP mixtures (>100 cP), requiring specialized pumps and anti-fouling designs [3] [8].

Byproduct Minimization Strategies in Industrial-Scale DIP Manufacturing

Key impurities in DIDP synthesis include:

  • Unreacted Monoesters: Reduced via vacuum stripping (170–180°C, -0.095 MPa) to remove excess isodecanol.
  • Acidic Residues: Neutralized through multi-stage alkaline washing (5% NaOH, 90–95°C), achieving acid values <0.05 mg KOH/g [1].
  • Chromophores: Steam stripping at 180°C removes low-boiling compounds responsible for color degradation.Advanced approaches integrate reactive extraction using bifunctional solvents (e.g., halogen-free deep eutectic solvents [Im:2PTSA]). These solvents simultaneously catalyze esterification and extract water, driving equilibrium completion while reducing purification steps. This strategy cuts wastewater generation by 40% and improves yield to >99.5% [9].

Properties

CAS Number

53363-96-5

Product Name

Decyl isooctyl phthalate

IUPAC Name

1-O-decyl 2-O-(6-methylheptyl) benzene-1,2-dicarboxylate

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C26H42O4/c1-4-5-6-7-8-9-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3

InChI Key

GMPAVBYNZCOKOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C

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